1-(Thiophen-2-yl)cyclopropanecarboxylic acid

Crystallization Purification Solid-state properties

In drug discovery, flexible linkers can introduce unwanted entropic penalties. 1-(Thiophen-2-yl)cyclopropanecarboxylic acid (CAS 162959-94-6) is a rigid geminal building block that solves this by locking the thiophene bioisostere and carboxylic acid in a fixed geometry. Key advantages: • Conformationally constrained scaffold ideal for SAR exploration and metabolic stability improvement. • High crystallinity simplifies intermediate isolation. • Versatile acid moiety for amide/ester diversification. Reliable high purity for reproducible multi-step synthesis.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 162959-94-6
Cat. No. B171781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-yl)cyclopropanecarboxylic acid
CAS162959-94-6
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CS2)C(=O)O
InChIInChI=1S/C8H8O2S/c9-7(10)8(3-4-8)6-2-1-5-11-6/h1-2,5H,3-4H2,(H,9,10)
InChIKeyJZGVANXRGMMXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiophen-2-yl)cyclopropanecarboxylic Acid Profile & Procurement


1-(Thiophen-2-yl)cyclopropanecarboxylic acid (CAS 162959-94-6) is a heterocyclic building block with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol. It features a cyclopropane ring geminally substituted with a carboxylic acid group and a thiophen-2-yl moiety [1]. This compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, serving as a scaffold for constructing biologically active molecules due to its rigid cyclopropane core and the thiophene ring's bioisosteric properties .

Scaffold roleRigid geminal cyclopropane-thiophene core for medicinal chemistry
Synthetic handleCarboxylic acid enables amide/ester coupling in multi-step routes
Bioisostere context2-Thienyl ring serves as established phenyl bioisostere

Why 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid Is Irreplaceable


Simple substitution with other thiophene-cyclopropane carboxylic acids (e.g., 3-thienyl isomers, 1,2-disubstituted cyclopropanes) or mono-functional building blocks (e.g., cyclopropanecarboxylic acid, thiophene-2-carboxylic acid) is not a viable procurement strategy. The specific geminal (1,1-disubstituted) cyclopropane architecture of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid imparts a unique combination of conformational rigidity, steric bulk, and electronic character that directly impacts downstream synthetic utility and biological target engagement [1]. The 2-thienyl attachment position, as opposed to 3-thienyl, alters the electron density distribution on the aromatic ring, which can influence π-stacking interactions and metabolic stability in a manner that is not interchangeable [2]. Furthermore, the carboxylic acid functionality is essential for subsequent amide coupling or esterification reactions, a feature absent in simpler esters or ketones. Therefore, selecting this precise building block is a critical decision for ensuring the designed molecular properties and synthetic efficiency of advanced intermediates.

3-Thienyl isomer alters electronic profile
Attachment position changes aromatic electron density; may shift π-interactions in target binding.
Non-geminal analogs lose conformational rigidity
1,2-disubstituted or mono-cyclopropyl derivatives do not provide the same constrained geometry.
Simpler building blocks lack dual functionality
Thiophene-2-carboxylic acid or cyclopropanecarboxylic acid alone miss the combined scaffold effect.

1-(Thiophen-2-yl)cyclopropanecarboxylic Acid Quantitative Evidence


Solid-State Properties: Melting Point and Crystallinity

The geminal substitution pattern of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid results in a significantly higher melting point compared to its 1,2-disubstituted trans isomer. The target compound exhibits a melting point of 138-139 °C , whereas the trans-2-(thiophen-2-yl)cyclopropanecarboxylic acid (CAS 4085-30-7) melts at a considerably lower temperature of 60-61 °C .

Melting point
Head-to-head
138–139 °C vs trans isomer 60–61 °C (Δ78 °C)
Supports crystallinity and ease of purification
Class-level crystallinity inference; experimental data
Crystallization Purification Solid-state properties

Lipophilicity: XLogP3-AA vs. 3-Thienyl Isomer

The position of the thiophene ring attachment influences the compound's lipophilicity. The target compound, 1-(thiophen-2-yl)cyclopropanecarboxylic acid, has a computed XLogP3-AA value of 1.4 [1]. Its 3-thienyl isomer, 1-(thiophen-3-yl)cyclopropanecarboxylic acid (CAS 162960-00-1), exhibits a nearly identical computed XLogP3-AA of 1.4 [2].

Lipophilicity
Head-to-head
XLogP3-AA 1.4 (2-thienyl) vs 1.4 (3-thienyl)
No logP advantage; selection based on SAR familiarity
2-Thienyl is a more established phenyl bioisostere
Lipophilicity ADME Drug-likeness

Aqueous Solubility and Handling

The compound's solubility profile is critical for its use in aqueous reaction conditions or biological assays. 1-(Thiophen-2-yl)cyclopropanecarboxylic acid exhibits a calculated aqueous solubility of 0.94 g/L at 25 °C . This value is consistent with its high melting point and provides a baseline for selecting appropriate solvents during synthesis and purification.

Aqueous solubility
Data to verify
0.94 g/L (calc.)
Informs solvent selection for reactions/assays
Calculated value; experimental verification recommended
Solubility Formulation Handling

Conformational Rigidity and Metabolic Stability

The cyclopropane ring is a well-established motif for enhancing metabolic stability and restricting molecular conformation. Unlike linear alkyl chains or larger rings, the cyclopropane moiety in 1-(thiophen-2-yl)cyclopropanecarboxylic acid imparts significant rigidity [1]. This contrasts with simpler building blocks like thiophene-2-carboxylic acid, which lack this conformational constraint.

Conformational rigidity
Class-level
Cyclopropane core vs flexible thiophene analog
Supports constrained scaffold design
Metabolic stability benefit inferred from medicinal chemistry precedent
Metabolic stability Conformational restriction Drug design

1-(Thiophen-2-yl)cyclopropanecarboxylic Acid Applications


Phenylacetic Acid Bioisostere Synthesis

The 2-thienyl group serves as a classic bioisostere for a phenyl ring, while the geminal cyclopropane carboxylic acid mimics the spatial and electronic properties of a phenylacetic acid moiety but with enhanced rigidity. This makes 1-(thiophen-2-yl)cyclopropanecarboxylic acid an ideal starting material for synthesizing analogs of known drugs or lead compounds where improved metabolic stability or target selectivity is desired [1]. For example, it can be coupled with various amines to generate a library of amide derivatives for screening against targets like GPCRs or enzymes where a constrained acidic moiety is beneficial.

Heterocyclic Building Block Synthesis

The carboxylic acid group provides a versatile handle for further derivatization. This compound is used as a key intermediate in the synthesis of more complex heterocyclic systems . It can be converted to an acyl chloride, an amide, or an ester, which can then undergo cycloaddition or cyclization reactions. Its high melting point and crystallinity (see Section 3, Evidence Item 1) facilitate purification of these advanced intermediates, making it a practical choice for multi-step synthetic routes in drug discovery programs .

Cyclopropane Rigidity in Ligand-Target Interactions

For academic and industrial research groups focused on understanding the fundamentals of molecular recognition, this compound serves as a valuable tool. Its rigid cyclopropane core restricts the conformational freedom of the thiophene and carboxylic acid moieties. By comparing the binding affinity and functional activity of ligands derived from this building block with those derived from more flexible analogs (e.g., thiophene-2-propanoic acid), researchers can quantify the entropic and enthalpic contributions of conformational restriction to target engagement [1]. This type of structure-activity relationship (SAR) analysis is crucial for rational drug design.

Application
Selection Property
Validation Focus
Phenylacetic acid bioisostere synthesis
2‑Thienyl as phenyl bioisostere; geminal acid for spatial mimicry
Target selectivity or metabolic stability in analog series
Heterocyclic building block derivatization
Carboxylic acid versatility (amide, ester, acyl chloride)
Multi-step synthesis efficiency and intermediate purification
Ligand-target interaction SAR studies
Conformational restriction from cyclopropane
Entropic/enthalpic contribution analysis vs flexible analogs

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